Product packaging for 5-(2-Bromovinyl)-2'-deoxycytidine(Cat. No.:)

5-(2-Bromovinyl)-2'-deoxycytidine

Cat. No.: B1232882
M. Wt: 332.15 g/mol
InChI Key: AKVDSWDYVDOWDW-PIXDULNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Bromovinyl)-2'-deoxycytidine is a synthetic nucleoside analogue that serves as a crucial intermediate and investigational compound in antiviral and biochemical research. It is closely related to the well-studied antiviral agent Brivudine (BVDU), which is a 2'-deoxyuridine derivative . As a cytidine analogue, its primary research value lies in its potential mechanism of action, which may involve phosphorylation by viral kinases and subsequent incorporation into nascent DNA chains by viral DNA polymerase, potentially leading to chain termination and inhibition of viral replication . This mechanism makes it a compound of interest for studying a range of DNA viruses, with research historically focusing on its activity against Herpesviridae and other viral families. In the research setting, this compound is utilized to explore nucleotide metabolism, viral resistance patterns, and the structure-activity relationships of modified nucleosides. It is also used as a building block in the synthesis of more complex nucleotide probes and potential prodrugs. The compound is offered for research applications only and is NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE IN HUMANS OR ANIMALS. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14BrN3O4 B1232882 5-(2-Bromovinyl)-2'-deoxycytidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14BrN3O4

Molecular Weight

332.15 g/mol

IUPAC Name

4-amino-5-[(E)-2-bromoethenyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C11H14BrN3O4/c12-2-1-6-4-15(11(18)14-10(6)13)9-3-7(17)8(5-16)19-9/h1-2,4,7-9,16-17H,3,5H2,(H2,13,14,18)/b2-1+/t7-,8+,9+/m0/s1

InChI Key

AKVDSWDYVDOWDW-PIXDULNESA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)/C=C/Br)CO)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=NC2=O)N)C=CBr)CO)O

Synonyms

5-(2-bromovinyl)-2'-deoxycytidine
5-BVDC

Origin of Product

United States

Molecular and Cellular Mechanisms of Action of 5 2 Bromovinyl 2 Deoxycytidine

Phosphorylation Pathways and Active Metabolite Formation

The conversion of BVDC from an inert prodrug to its active triphosphate form is a critical prerequisite for its antiviral effect. This process begins with an initial phosphorylation step preferentially catalyzed by viral enzymes, followed by subsequent phosphorylations by host cell kinases.

Role of Viral Thymidine (B127349) Kinases (HSV-1, VZV-TK) in Initial Phosphorylation

The specificity of BVDC and related compounds stems from the initial phosphorylation step, which is primarily catalyzed by thymidine kinase (TK) enzymes encoded by certain herpesviruses, such as Herpes Simplex Virus type 1 (HSV-1) and Varicella-Zoster Virus (VZV). nih.govnih.gov These viral kinases exhibit a broad substrate specificity, unlike their mammalian cellular counterparts, allowing them to recognize and phosphorylate nucleoside analogs like BVDC. nih.govnih.gov

Herpesvirus-encoded thymidine kinases are multisubstrate enzymes capable of phosphorylating a wide range of pyrimidine (B1678525) and purine (B94841) nucleoside analogues. nih.gov The process for the closely related compound, (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), is well-documented: the viral TK efficiently converts it into its monophosphate and subsequently its diphosphate (B83284) form. nih.gov This selective phosphorylation by the viral kinase ensures that the drug is preferentially activated in virus-infected cells, minimizing effects on uninfected host cells. nih.gov Cell lines that have been transformed to express the HSV thymidine kinase gene show extreme sensitivity to these compounds, underscoring the pivotal role of the viral enzyme in their activation. nih.gov

Cellular Kinase Involvement in Triphosphate Formation (e.g., Nucleoside 5'-Diphosphate Kinase)

Following the initial phosphorylations by the viral thymidine kinase to form the diphosphate metabolite, the final and crucial conversion to the active 5'-triphosphate form is carried out by host cell kinases. nih.gov Specifically, enzymes such as nucleoside diphosphate kinases (NDPKs) are responsible for this terminal phosphorylation step. nih.govnih.gov

NDPKs are essential housekeeping enzymes that maintain the intracellular equilibrium of nucleoside triphosphates required for various cellular processes, including nucleic acid synthesis. wikipedia.org These enzymes catalyze the transfer of a terminal phosphate (B84403) group from a donor nucleoside triphosphate (like ATP) to an acceptor nucleoside diphosphate (in this case, BVDC-diphosphate). wikipedia.org This reaction, XDP + YTP ⇌ XTP + YDP, is ubiquitous and not specific to the antiviral drug, but it is the final step required to generate the active BVDC-triphosphate that can directly interfere with viral replication. nih.govwikipedia.org

Differential Phosphorylation Profiles Across Viral Strains (e.g., HSV-1 vs. HSV-2)

A key aspect of the antiviral profile of this class of compounds is the marked difference in activity against various viral strains, which can be traced back to the efficiency of the initial phosphorylation steps. Detailed enzymatic studies on the related analog BVDU have revealed a significant disparity in how its monophosphate form is handled by the thymidylate kinases of different herpesviruses. nih.govpsu.edu

The thymidylate kinase activity associated with the HSV-1 and VZV TK enzymes is efficient in converting the monophosphate to the diphosphate. In stark contrast, the enzyme from Herpes Simplex Virus type 2 (HSV-2) is remarkably inefficient at catalyzing this reaction. nih.govpsu.edu This inefficient phosphorylation of the monophosphate is a major contributing factor to the significantly lower sensitivity of HSV-2 to this class of antiviral agents. nih.govpsu.edu The relative rates of phosphorylation by these viral enzymes correlate directly with the in-cell-culture sensitivity of the respective viruses. nih.gov

Table 1: Differential Phosphorylation of (E)-5-(2-bromovinyl)-2'-deoxyuridine monophosphate (BVdUMP) by Viral and Cellular Kinases. Data reflects the ratio of phosphorylation rates of BVdUMP relative to the natural substrate, dTMP.
Enzyme SourceRelative Phosphorylation Rate (BVdUMP vs. dTMP)
Herpes Simplex Virus Type 1 (HSV-1)0.09 nih.gov
Herpes Simplex Virus Type 2 (HSV-2)<0.002 nih.gov
Varicella-Zoster Virus (VZV)0.03 nih.gov
Host Cell (dTMP Kinase)<0.0002 nih.gov

Interaction with Viral DNA Polymerases

Once formed, the active BVDC-triphosphate interferes with the viral replication machinery at its core: the viral DNA polymerase. This interaction leads to the potent inhibition of the synthesis of new viral genomes.

Competitive Inhibition and Substrate Incorporation Mechanisms

BVDC-triphosphate acts as a competitive inhibitor of the viral DNA polymerase. howmed.net It structurally mimics the natural deoxynucleoside triphosphate (dNTP) substrates, specifically deoxycytidine triphosphate (dCTP). This resemblance allows it to bind to the active site of the viral DNA polymerase. In doing so, it competes with the natural dCTP substrate, thereby reducing the rate of viral DNA synthesis. howmed.netnih.gov

Furthermore, the triphosphate analog can itself be used as a substrate by the viral DNA polymerase and become incorporated into the growing viral DNA chain. howmed.netnih.gov Studies with the related compound BVDU-triphosphate have shown that it can substitute for the natural dTTP substrate and be incorporated into a DNA template. nih.gov The incorporation of this altered nucleotide into the viral DNA can disrupt the normal structure and function of the genetic material. nih.gov

Table 2: Mechanisms of Action of Nucleoside Analog Triphosphates on Viral DNA Polymerase.
MechanismDescription
Competitive InhibitionThe analog triphosphate binds to the active site of the viral DNA polymerase, preventing the binding of the natural dNTP substrate. howmed.netnih.gov
Substrate IncorporationThe viral DNA polymerase incorporates the analog into the growing viral DNA strand, acting as an alternative substrate. nih.govnih.gov
Chain Termination (Potential)Following incorporation, the presence of the analog can prevent further elongation of the DNA chain, a mechanism seen with other nucleoside analogs like Acyclovir. howmed.net

Effects on Viral DNA Synthesis and Replication

The dual actions of competitive inhibition and substrate incorporation by BVDC-triphosphate have a profound inhibitory effect on viral DNA synthesis. The competition for the DNA polymerase active site directly slows the rate of DNA elongation. nih.gov The incorporation of the fraudulent nucleotide into the viral genome can lead to a dysfunctional DNA template and, in some cases, cause premature termination of the DNA chain. howmed.netsemanticscholar.org

This disruption of DNA synthesis is the ultimate cause of the halt in viral replication. By preventing the virus from accurately and efficiently copying its genetic material, BVDC effectively stops the production of progeny virions, thereby controlling the infection. nih.govnih.gov The entire mechanism, from selective phosphorylation to polymerase inhibition, highlights a highly targeted approach to antiviral therapy.

Investigation into a Specific Antiviral Mechanism Remains Undocumented

Extensive research into the antiviral compound 5-(2-Bromovinyl)-2'-deoxycytidine has confirmed its existence and synthesis. However, detailed investigations into its specific interactions with viral enzymes, other than DNA polymerase and thymidine kinase, are not available in publicly accessible scientific literature.

While the synthesis and general antiviral properties of (E)-5-(2-Bromovinyl)-2'-deoxycytidine have been described, with studies indicating its antiviral activity is nearly comparable to its well-known uridine (B1682114) analogue, brivudine (B1684500) (BVDU), the specific molecular targets beyond the primary replication enzymes have not been elucidated nih.govacs.org.

The established mechanism for many nucleoside analogues, including the closely related brivudine, involves phosphorylation by viral kinases and subsequent inhibition of viral DNA polymerase portlandpress.com. For deoxycytidine analogues specifically, the metabolic pathway can involve phosphorylation by deoxycytidine kinase and sometimes deamination to the corresponding uridine form dtic.milnih.gov. However, the current body of research does not extend to the interaction of this compound with other essential viral enzymes such as the helicase-primase complex or ribonucleotide reductase.

Therefore, no data tables or detailed research findings can be provided for the specific subsection "Investigation of Interactions with Other Viral Enzymes" as per the requested article structure.

Antiviral Activity Spectrum and Preclinical Selectivity of 5 2 Bromovinyl 2 Deoxycytidine

Efficacy Against Herpes Simplex Virus Type 1 (HSV-1) in Research Models

5-(2-Bromovinyl)-2'-deoxycytidine (BVDC) has demonstrated significant and selective efficacy against Herpes Simplex Virus Type 1 (HSV-1) in various preclinical research models. The antiviral activity of BVDC is contingent on its phosphorylation, a process initiated by the virus-encoded thymidine (B127349) kinase. This selective activation ensures that the compound is primarily effective in virus-infected cells, minimizing toxicity to uninfected host cells.

In cell culture studies, BVDC has been shown to be a potent inhibitor of HSV-1 replication. When combined with an inhibitor of cytidine (B196190)/deoxycytidine deaminase, an enzyme that can inactivate BVDC, its inhibitory concentration (IC99), the concentration required to reduce the infectious virus yield by 99%, was determined to be 1.6 μM. biomedres.us This highlights the compound's intrinsic potency against HSV-1. The mechanism of action involves the conversion of BVDC to its triphosphate form, which then interferes with viral DNA synthesis.

Research has also explored modifications of the BVDC molecule to enhance its antiviral properties. For instance, N4-acylated analogs of BVDC have been synthesized to impart resistance to deamination. Among these, N4-Acetyl-BrVdCyd was found to be a potent inhibitor of HSV-1 replication, while analogs with longer acyl chains showed reduced activity. biomedres.us

The antiviral effect of BVDC is not limited to simply inhibiting DNA synthesis. Studies have shown that its active form, (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), which is a metabolite of BVDC, can cause significant alterations in the synthesis and processing of several HSV-1 infected-cell polypeptides. nih.gov This includes a dose-dependent decrease in certain beta and gamma polypeptides and an accumulation of HSV-1 thymidine kinase. nih.gov Furthermore, BVDU has been observed to inhibit the glycosylation of major HSV-1 glycoproteins, a process that appears to be independent of the drug's incorporation into viral DNA. nih.gov

Growth of HSV-1 in the presence of BVDU results in the incorporation of the analog into the viral DNA. nih.gov This incorporated BVDU may act as a mutagenic lesion within the viral DNA, as suggested by an increased reversion frequency of temperature-sensitive mutants to their wild-type phenotype. nih.gov

Efficacy Against Varicella-Zoster Virus (VZV) in Research Models

The antiviral spectrum of BVDC and its active metabolite, BVDU, extends to another significant human herpesvirus, Varicella-Zoster Virus (VZV), the causative agent of chickenpox and shingles. Similar to its activity against HSV-1, the efficacy of BVDC against VZV is dependent on the viral thymidine kinase for its initial phosphorylation.

Preclinical studies have consistently demonstrated the potent and selective inhibition of VZV replication by BVDU. The compound is highly active against all clinical isolates of VZV, indicating a broad effectiveness against different strains of the virus.

The mechanism of action against VZV mirrors that against HSV-1, involving the preferential phosphorylation by the viral thymidine kinase and subsequent inhibition of viral DNA synthesis. This selective activation by the viral enzyme is a key factor in the compound's high selectivity index, meaning it is significantly more toxic to the virus than to host cells.

Limited Activity Against Herpes Simplex Virus Type 2 (HSV-2) and Underlying Mechanisms

In contrast to its potent activity against HSV-1 and VZV, BVDC and its metabolite BVDU exhibit significantly limited activity against Herpes Simplex Virus Type 2 (HSV-2). The underlying mechanism for this difference in susceptibility lies in the substrate specificity of the viral thymidine kinase (TK).

The HSV-2 TK is much less efficient at phosphorylating BVDU compared to the HSV-1 TK. This initial phosphorylation step is crucial for the activation of the drug. The reduced affinity of the HSV-2 TK for BVDU as a substrate means that insufficient amounts of the active triphosphate form of the drug are produced within HSV-2-infected cells to effectively inhibit viral DNA replication.

Research comparing the inhibitory effects of BVDU on different herpesviruses has quantified this difference. For instance, in plaque reduction assays, the concentration of BVDU required to reduce HSV-2 plaque formation by 50% (ID50) was found to be 8 µM, which is significantly higher than the concentrations required for similar inhibition of HSV-1 strains (0.06-0.22 µM). nih.gov This demonstrates the substantially lower potency of the compound against HSV-2.

This differential activity is a key characteristic of BVDC's antiviral profile and underscores the importance of the viral thymidine kinase in determining the compound's efficacy.

Activity Against Other Herpesviruses (e.g., Cytomegalovirus, Seal Herpesvirus) and Related Pathogens in Preclinical Models

The antiviral activity of BVDU, the active form of BVDC, is not strictly limited to HSV-1 and VZV. Preclinical research has shown that it possesses a broader spectrum of activity against several other herpesviruses, although generally to a lesser extent.

BVDU has demonstrated activity against suid herpesvirus type 1 (the causative agent of pseudorabies in pigs) and bovid herpesvirus type 1 (a cause of infectious bovine rhinotracheitis). nih.gov It is also effective against simian varicella virus (SVV), a primate herpesvirus closely related to VZV. nih.gov Furthermore, activity has been observed against herpesvirus saimiri and herpesvirus platyrrhinae, which are herpesviruses that infect New World monkeys. nih.gov

While less potent than against HSV-1 and VZV, BVDU does show some inhibitory effect against other human herpesviruses such as cytomegalovirus (CMV) and Epstein-Barr virus (EBV). nih.gov However, higher concentrations of the drug are required to achieve an antiviral effect against these viruses. The activity against CMV is particularly noteworthy, although it is less pronounced than that of drugs specifically developed for CMV infections.

Interestingly, the antiviral spectrum of BVDU has been found to extend beyond the Herpesviridae family. It has been reported to inhibit the baculovirus Trichoplusia ni multiple nuclear polyhedrosis virus, an insect virus. nih.gov

Comparative Preclinical Antiviral Potency with Other Nucleoside Analogs

In preclinical studies, BVDC and its active metabolite BVDU have been compared with other nucleoside analogs to evaluate their relative antiviral potency. These comparisons have consistently highlighted the high potency of BVDU against HSV-1 and VZV.

In a multistep virus replication experiment using a plaque reduction assay, BVDU was found to be as effective as cytosine arabinoside (ara-C) against HSV-1 and more potent than several other compounds, including 5-iodo-2'-deoxyuridine (IUdR), 5-hydroxymethyl-2'-deoxyuridine (HMeUdR), and 5-formyl-2'-deoxyuridine (fUdR). nih.gov

When compared to acyclovir (ACV), a widely used antiherpetic drug, BVDU generally demonstrates superior potency against HSV-1 and VZV in cell culture. The lower concentrations of BVDU required to inhibit viral replication indicate a higher intrinsic activity.

The selectivity index (the ratio of the cytotoxic dose to the antiviral effective dose) of BVDU is also a key parameter in these comparisons. Due to its selective activation by viral thymidine kinase, BVDU typically exhibits a very high selectivity index, indicating a favorable profile of potent antiviral activity with low toxicity to uninfected cells.

Metabolism and Pharmacokinetics in Research Models of 5 2 Bromovinyl 2 Deoxycytidine

Cellular Uptake and Intracellular Anabolism

The entry of 5-(2-Bromovinyl)-2'-deoxycytidine into a cell is the first step toward its pharmacological activity. Like other deoxycytidine analogs, its cellular uptake is believed to be mediated by nucleoside transporters embedded in the cell membrane. Once inside the cell, BVDC undergoes a critical activation process known as anabolism, which involves its sequential phosphorylation.

This process is initiated by the enzyme deoxycytidine kinase (dCK) , which catalyzes the first and rate-limiting step: the conversion of BVDC to its monophosphate form. nih.govnih.govnih.gov Deoxycytidine kinase is a crucial enzyme for the phosphorylation of endogenous deoxynucleosides for DNA synthesis and for the activation of numerous nucleoside analogs used in anticancer and antiviral therapies. nih.govnih.gov Subsequent phosphorylation steps, carried out by other cellular kinases, convert the monophosphate to the diphosphate (B83284) and finally to the active triphosphate form, this compound triphosphate. This anabolic conversion is essential, as the triphosphate metabolite is the pharmacologically active molecule capable of interfering with DNA synthesis. Studies with related deoxycytidine analogs have shown that cellular uptake is intrinsically linked to this first phosphorylation step; cells lacking the ability to phosphorylate the compound show minimal intracellular accumulation.

Catabolic Pathways and Metabolite Generation (e.g., (E)-5-(2-Bromovinyl)uracil)

In parallel to its anabolic activation, this compound is also subject to catabolism, or metabolic breakdown. A primary catabolic event is the deamination of the parent compound, a reaction likely catalyzed by cytidine (B196190) deaminase. This process converts BVDC into its corresponding deoxyuridine analog, (E)-5-(2-Bromovinyl)-2'-deoxyuridine (BVDU).

Subsequently, BVDU can be cleaved by pyrimidine (B1678525) nucleoside phosphorylases, which sever the glycosidic bond linking the sugar and the base. nih.gov This cleavage releases the free pyrimidine base, (E)-5-(2-Bromovinyl)uracil (BVUra) , which has been identified as a major metabolite. nih.govpsu.edu The formation of BVUra represents a significant metabolic pathway that diminishes the pool of the parent compound available for anabolic activation. In preclinical models, BVUra is recognized as an inactive metabolite in terms of direct antiviral or anticancer effects, but it possesses its own distinct and significant pharmacological activity. psu.edu

Influence of Host Cell Enzymes on Metabolism

The metabolic fate of this compound is heavily dictated by the activity of several key host cell enzymes. The balance between the anabolic and catabolic pathways, governed by these enzymes, determines the concentration of the active triphosphate form and the generation of metabolites.

Key Enzymes in BVDC Metabolism

EnzymeRole in MetabolismImpact on BVDC
Deoxycytidine Kinase (dCK) Catalyzes the initial and rate-limiting step of anabolic activation (monophosphorylation). nih.govnih.govnih.govEssential for converting BVDC into its active form. High dCK activity correlates with increased activation.
Mitochondrial Thymidine (B127349) Kinase (TK2) Phosphorylates thymidine and deoxycytidine, playing a crucial role in mitochondrial DNA synthesis. tandfonline.comnih.govslu.seMay phosphorylate the BVDU intermediate (formed after deamination of BVDC). BVDU is a selective substrate for TK2. tandfonline.comnih.gov
Dihydropyrimidine (B8664642) Dehydrogenase (DPD) The rate-limiting enzyme in the catabolism of pyrimidines like uracil (B121893) and thymine (B56734). nih.govnsf.govDoes not act on BVDC directly, but is irreversibly inhibited by its metabolite, (E)-5-(2-Bromovinyl)uracil (BVUra). nih.govnih.gov
Cytidine Deaminase Catalyzes the deamination of cytidine and its analogs to their uridine (B1682114) counterparts. nih.govConverts BVDC to (E)-5-(2-Bromovinyl)-2'-deoxyuridine (BVDU), shunting it towards a different metabolic route.
Pyrimidine Nucleoside Phosphorylases Cleave nucleosides into their respective base and sugar components. nih.govDegrades the BVDU intermediate to form the metabolite (E)-5-(2-Bromovinyl)uracil (BVUra). nih.gov

A particularly noteworthy interaction involves the metabolite BVUra and the enzyme Dihydropyrimidine Dehydrogenase (DPD) . DPD is the primary enzyme responsible for the breakdown of fluoropyrimidine anticancer drugs like 5-fluorouracil (B62378) (5-FU). Research has demonstrated that BVUra is a potent, mechanism-based irreversible inhibitor of DPD. nih.govnih.govnih.gov This inhibition is NADPH-dependent and involves the covalent binding of a reduced form of BVUra to the enzyme. nih.gov By inactivating DPD, BVUra can significantly alter the pharmacokinetics of co-administered drugs that are DPD substrates.

Furthermore, Mitochondrial Thymidine Kinase (TK2) , which is responsible for phosphorylating precursors for mitochondrial DNA synthesis, can also metabolize the deaminated form of BVDC. tandfonline.comslu.se Studies with the closely related compound BVDU show that it is an efficient substrate for TK2, with phosphorylation efficiency reaching around 70% of that for the natural substrate, thymidine. tandfonline.com

Intracellular Retention and Excretion Dynamics in Preclinical Systems

Following administration, the parent compound, in its form as (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), is cleared relatively quickly from the bloodstream, typically within a few hours. nih.govnih.gov However, its metabolite, (E)-5-(2-Bromovinyl)uracil (BVUra), exhibits markedly different behavior. nih.gov

BVUra is cleared very slowly from circulation. nih.gov In rats, after administration of the parent nucleoside, BVUra can maintain a significant and stable concentration in the plasma for at least 6 hours and remains detectable even 24 hours later. nih.gov This is in stark contrast to natural pyrimidines like thymine or the drug 5-fluorouracil, which are cleared within 2 to 4 hours. nih.gov The prolonged retention of BVUra is a direct consequence of its irreversible inhibition of Dihydropyrimidine Dehydrogenase (DPD), the enzyme that would typically be responsible for its degradation. nih.gov This extended plasma half-life of the metabolite means that its inhibitory effect on DPD can be long-lasting.

Pharmacokinetic Parameters in Preclinical Models (Rat)

CompoundPlasma ClearanceRetention TimeKey Finding
(E)-5-(2-bromovinyl)-2'-deoxyuridine Rapid (cleared within 2-3 hours) nih.govShortThe parent nucleoside is quickly metabolized.
(E)-5-(2-bromovinyl)uracil (Metabolite) Very slow nih.govLong (detectable at 24 hours) nih.govThe metabolite persists in plasma due to its inhibition of the DPD enzyme, leading to a prolonged half-life.

This dynamic suggests that while the parent compound may have a short duration of action, its metabolic product can induce a sustained secondary effect on pyrimidine metabolism within the host.

Molecular Interactions and Biochemical Pathway Modulation by 5 2 Bromovinyl 2 Deoxycytidine

Inhibition of Dihydropyrimidine (B8664642) Dehydrogenase by Specific Metabolites

Dihydropyrimidine dehydrogenase (DPD) is the rate-limiting enzyme in the catabolism of pyrimidines like uracil (B121893) and thymine (B56734). wikipedia.org Its deficiency can lead to severe toxicity when patients are treated with fluoropyrimidine chemotherapy drugs such as 5-fluorouracil (B62378) (5-FU). nih.govhee.nhs.ukwikipedia.org

Specific metabolites of the related antiviral drug sorivudine (B1681958), which is (E)-5-(2-bromovinyl)-2'-deoxyuridine (B1682114) , are known to potently inhibit DPD. The metabolite (E)-5-(2-bromovinyl)uracil (BVU), formed from sorivudine by gut flora, causes mechanism-based inactivation of human DPD. nih.gov This inactivation occurs when the sulfhydryl group of a cysteine residue (Cys671) in the enzyme is modified by a reactive form of BVU, leading to an irreversible inhibition of the enzyme's function. nih.gov This potent inhibition of DPD by a metabolite of the uridine analogue is the basis for a significant and potentially fatal drug-drug interaction with 5-FU.

However, specific studies detailing the inhibitory effects of metabolites derived from 5-(2-Bromovinyl)-2'-deoxycytidine on dihydropyrimidine dehydrogenase are not available in the reviewed literature.

Effects on Cellular DNA Repair Mechanisms (e.g., APEX Nuclease 1)

APEX Nuclease 1 (APEX1) is a crucial multifunctional enzyme in the base excision repair (BER) pathway, which corrects DNA damage from oxidation and alkylation. uniprot.orgnih.govsinobiological.com It identifies apurinic/apyrimidinic (AP) sites—common forms of DNA damage—and cleaves the phosphodiester backbone to initiate repair. uniprot.orggenecards.org Beyond its nuclease function, APEX1 also acts as a redox regulator for numerous transcription factors, including AP-1, p53, and STAT3, thereby influencing gene expression. nih.gov

Disruptions in APEX1 function are linked to various malignancies and neurodegenerative diseases. nih.gov While the role of APEX1 in repairing DNA lesions is well-established, there is no specific research in the available literature that documents the effects of This compound on the activity or expression of APEX1 or other cellular DNA repair mechanisms.

Modulation of Gene Expression and Chemoresistance Pathways (e.g., Mdr1, DHFR, STAT3) in Cancer Cell Lines

Chemoresistance is a major obstacle in cancer therapy and involves various cellular pathways.

Mdr1 (Multidrug Resistance Protein 1): The MDR1 gene encodes P-glycoprotein, an efflux pump that removes chemotherapy drugs from cancer cells, thereby conferring resistance. vcahospitals.comcornell.edu

DHFR (Dihydrofolate Reductase): DHFR is essential for regenerating tetrahydrofolate, a key cofactor in the synthesis of DNA precursors. nih.gov Upregulation of DHFR is a known mechanism of resistance to antifolate drugs like methotrexate. nih.gov

STAT3 (Signal Transducer and Activator of Transcription 3): Persistent activation of the STAT3 signaling pathway is linked to the development of acquired drug resistance to a wide range of cancer therapeutics, including chemotherapy and targeted agents. nih.gov

Despite the importance of these pathways in chemoresistance, no studies were found that specifically investigate the modulation of Mdr1, DHFR, or STAT3 gene expression and their associated chemoresistance pathways by This compound .

Immunomodulatory Effects in Preclinical Models (e.g., NK-92 Natural Killer Cells)

Natural Killer (NK) cells are innate lymphocytes critical for immune surveillance against tumors and viral infections. The NK-92 cell line is a well-characterized, IL-2-dependent human NK cell line with high cytotoxic activity that is being explored as an "off-the-shelf" cancer immunotherapy. nih.gov

Research on the related compound, (E)-5-(2-bromovinyl)-2'-deoxyuridine , has shown that it can inhibit the proliferation of human peripheral blood mononuclear cells and granulocyte-monocyte progenitor cells at high concentrations. nih.govnih.gov This suggests potential immunomodulatory and myelotoxic effects. However, there is no available research specifically examining the immunomodulatory effects of This compound or its direct interactions with NK-92 cells in preclinical models.

Interactions with Cellular Signal Transduction Pathways (e.g., MAP Kinase)

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a fundamental cascade that transduces extracellular signals into cellular responses, regulating processes like cell proliferation, differentiation, apoptosis, and survival. nih.gov The pathway consists of a three-tiered kinase cascade (MAP3K → MAP2K → MAPK) and includes major families such as ERK, JNK, and p38. nih.govnih.gov Dysregulation of the MAPK pathway is a common feature in many human cancers. youtube.com

A thorough search of scientific literature did not yield any studies on the interactions between This compound and the MAP kinase signal transduction pathway.

Investigation of Cellular Thymidylate Synthase as a Potential Target

Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. It catalyzes the methylation of deoxyuridine monophosphate (dUMP). Because of its central role in DNA replication, TS is a key target for several anticancer drugs.

The metabolite of the related compound (E)-5-(2-bromovinyl)-2'-deoxyuridine , known as E-5-(2-bromovinyl)-2'-deoxyuridylate (BrvdUMP), has been identified as an excellent alternative substrate for thymidylate synthase. nih.gov The enzyme acts on BrvdUMP, converting the bromovinyl group into a reactive allylic bromide, which can then react with cellular nucleophiles. nih.gov This interaction highlights how the uridine analogue can engage with this key enzyme of nucleotide metabolism.

Currently, there is no corresponding research available that investigates This compound or its metabolites as potential targets or substrates for cellular thymidylate synthase.

Resistance Mechanisms and Their Molecular Basis in Response to 5 2 Bromovinyl 2 Deoxycytidine

Viral Resistance Associated with Thymidine (B127349) Kinase Alterations

The primary mechanism of action for many nucleoside analogues, including the closely related compound (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), involves phosphorylation by viral thymidine kinase (TK). This activation step is essential for their antiviral activity. Consequently, alterations in the viral TK gene are a major cause of resistance.

Mutations in the thymidine kinase gene of herpesviruses can lead to resistance by several means: loss of TK activity, or an alteration in the enzyme's substrate specificity, thereby preventing the phosphorylation and activation of the drug.

Studies on clinical isolates of Herpes Simplex Virus type 1 (HSV-1) have identified specific mutations that confer resistance to BVDU. For instance, a clinical HSV-1 isolate with reduced sensitivity to BVDU was found to have a single nucleotide substitution (G to A at base position 502) in its TK gene. nih.gov This results in an amino acid change from alanine (B10760859) to threonine at position 168. nih.gov This specific mutation has been shown to decrease the thymidylate kinase (TMP-K) activity of the enzyme, which is crucial for the subsequent phosphorylation steps of the activated drug. nih.gov The conservation of this particular amino acid at position 168 appears to be critical for efficient TMP-K activity and, consequently, for sensitivity to BVDU. nih.gov

In the case of Varicella Zoster Virus (VZV), resistance to related compounds such as 5-iodo-2'-deoxyuridine (IDU) and 5-bromo-2'-deoxyuridine (B1667946) (BrDU) has been linked to mutations in the VZV TK gene. Sequencing of the TK gene from a resistant VZV strain revealed three amino acid substitutions: Asparagine to Serine at position 41, Cysteine to Isoleucine at position 266, and Serine to Leucine at position 288. nih.govelsevierpure.com Notably, these mutations are not located at the nucleoside or ATP-binding sites of the enzyme. nih.govelsevierpure.com This suggests that resistance in this strain is likely due to a conformational change in the thymidine kinase, rather than a direct alteration of the active sites. nih.govelsevierpure.com While this study did not directly use BVDC, the structural similarity of the compounds makes these findings highly relevant.

VirusDrugMutation in Thymidine Kinase (TK) GeneConsequence
Herpes Simplex Virus type 1 (HSV-1)(E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU)G to A substitution at base 502, leading to Alanine to Threonine change at amino acid 168. nih.govDecreased thymidylate kinase (TMP-K) activity, leading to reduced drug phosphorylation. nih.gov
Varicella Zoster Virus (VZV)5-iodo-2'-deoxyuridine (IDU) and 5-bromo-2'-deoxyuridine (BrDU)Amino acid exchanges at positions 41 (Asn→Ser), 266 (Cys→Ile), and 288 (Ser→Leu). nih.govelsevierpure.comConformational change in the TK enzyme, leading to resistance. nih.govelsevierpure.com

Currently, there is a lack of specific research data on the role of epigenetic modifications, such as DNA methylation or histone acetylation, in regulating the expression of viral thymidine kinase and thereby contributing to resistance against 5-(2-Bromovinyl)-2'-deoxycytidine. While epigenetic mechanisms are known to be involved in various aspects of viral infection and cellular gene regulation, their direct impact on viral TK expression in the context of drug resistance remains an area for future investigation.

Cellular Resistance in Experimental Models (e.g., Cancer Cell Lines)

In the context of cancer therapy, the efficacy of nucleoside analogues can be limited by cellular resistance mechanisms. While BVDC is primarily known as an antiviral, its effects on cancer cell lines have been studied, revealing interesting aspects of cellular response and resistance.

A key determinant of sensitivity to many deoxycytidine analogues is the cellular enzyme deoxycytidine kinase (dCK). This enzyme is responsible for the initial phosphorylation of these compounds, which is a critical step for their incorporation into DNA and subsequent cytotoxic effects. A deficiency in dCK activity is a well-established mechanism of resistance to several anticancer drugs, such as cytarabine (B982) (ara-C) and 2-chloro-2'-deoxyadenosine (CldAdo). nih.govnih.gov In experimental models, cell lines selected for resistance to CldAdo showed severely impaired phosphorylation of 2'-deoxycytidine (B1670253), which is a hallmark of dCK deficiency. nih.gov It is highly probable that a similar mechanism could confer resistance to this compound in cancer cells, as its activation would also likely depend on dCK.

Interestingly, studies have shown that thymidine kinase-deficient (TK-) cancer cell lines can exhibit increased sensitivity to the cytostatic effects of (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) and its cytidine (B196190) counterpart, BVDC. This paradoxical effect suggests that in the absence of cellular TK, other metabolic pathways may be involved in the drug's activity or that the cellular environment in TK- cells makes them more vulnerable to these compounds. One study noted that a cell line expressing the HSV thymidine kinase gene was highly sensitive to BVDU, while the parent line with only cellular TK was resistant. nih.gov However, a TK-deficient derivative of this cell line was also found to be extremely sensitive to BVDU, suggesting that phosphorylation can occur via pathways independent of cellular or viral TK. nih.gov

Cell Line ModelCompoundResistance Mechanism/ObservationKey Enzyme(s) Involved
Human B lymphoblastoid and murine leukemia cell lines2-Chloro-2'-deoxyadenosine (CldAdo)Acquired resistance is associated with severely impaired phosphorylation of deoxycytidine analogues. nih.govDeoxycytidine kinase (dCK) nih.gov
Murine mammary carcinoma, leukemia, and fibroblast cell lines(E)-5-(2-bromovinyl)-2'-deoxycytidine (BVDC) and (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU)Thymidine kinase-deficient (TK-) sublines showed markedly increased cytostatic sensitivity to the compounds. nih.govThymidine Kinase (cellular) nih.gov

Synthesis and Structure Activity Relationship Studies of 5 2 Bromovinyl 2 Deoxycytidine and Its Analogs

Methodologies for the Synthesis of 5-(2-Bromovinyl)-2'-deoxycytidine and Related Compounds

An alternative earlier synthesis of BVDC involved the creation of (E)-5-(2-carboxyvinyl)-2'-deoxycytidine, which was then reacted with N-bromosuccinimide. acs.org However, this method has reportedly encountered difficulties in reproducibility. acs.org

The synthesis of related compounds and precursors has also been a focus of research. For instance, an enzymatic transdeoxyribosylation method has been utilized to prepare 5-ethyl-2'-deoxyuridine, a key intermediate in the synthesis of BVDU. researchgate.net This biocatalytic approach employs whole bacterial cells, such as Escherichia coli, to transfer a deoxyribosyl group from a donor like 2'-deoxyguanosine (B1662781) or thymidine (B127349) to the respective heterocyclic base. researchgate.net

The table below summarizes a common synthetic route to BVDC:

StepStarting MaterialReagentsIntermediate/Product
13',5'-di-O-acetyl-(E)-5-(2-bromovinyl)-2'-deoxyuridinep-chlorophenyl phosphorodichloridate, 1,2,4-triazole1-(3,5-di-O-acetyl-2-deoxy-β-D-erythro-pentofuranosyl)-(E)-5-(2-bromovinyl)-4-(1,2,4-triazol-1-yl)pyrimidin-2(1H)-one
2Intermediate from Step 1Ammonia(E)-5-(2-bromovinyl)-2'-deoxycytidine (BVDC)

Design and Evaluation of Structural Analogs (e.g., Carbocyclic Analogs, N4-Substituted Derivatives)

To improve the antiviral profile and overcome potential metabolic liabilities of BVDC, researchers have designed and synthesized a variety of structural analogs. These modifications primarily focus on the sugar moiety and the exocyclic amino group at the C4 position of the pyrimidine (B1678525) ring.

Carbocyclic analogs, where the oxygen atom in the furanose ring is replaced by a methylene (B1212753) group, represent a significant class of derivatives. The carbocyclic analog of BVDC (C-BVDC) has been synthesized and evaluated for its antiviral activity. nih.gov These analogs are of interest due to their increased stability against degradation by pyrimidine nucleoside phosphorylases. nih.gov

Another major area of investigation involves the synthesis of N4-substituted derivatives of BVDC. nih.gov These modifications are intended to impart resistance against enzymatic deamination, a common metabolic pathway for cytidine (B196190) nucleosides that can lead to inactivation. Various acyl and alkyl groups have been introduced at the N4-position to study their effect on antiviral potency. nih.gov

Influence of Substitutions on Antiviral Potency and Selectivity

The structural modifications of BVDC have a profound impact on its antiviral activity and selectivity. The parent compound, BVDC, demonstrates significant activity against herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV), with a favorable chemotherapeutic index. acs.org

The carbocyclic analog of BVDC (C-BVDC) was found to be slightly less potent but equally selective in its antiherpes activity compared to BVDC. nih.gov Despite its resistance to phosphorylase-mediated degradation, C-BVDU (the corresponding uridine (B1682114) analog) did not show improved efficacy in systemic or topical treatment of HSV-1 infections in animal models compared to BVDU. nih.gov

Studies on N4-substituted derivatives of BVDC have revealed a clear structure-activity relationship. nih.gov For instance, N4-acetyl-BrVdCyd was identified as a potent inhibitor of HSV-1 replication. nih.gov In contrast, increasing the length of the acyl chain, as in N4-propanoyl-BrVdCyd and N4-butanoyl-BrVdCyd, led to a decrease in antiviral activity. nih.gov The N4-methyl derivative was found to be devoid of anti-HSV-1 activity. nih.gov

Interestingly, some related 4-(1,2,4-triazol-1-yl) derivatives, which are intermediates in the synthesis of BVDC, also exhibit potent antiviral activity, nearly matching that of BVDU. nih.gov

The following table summarizes the relative antiviral activity of selected BVDC analogs:

CompoundModificationRelative Antiviral Activity (HSV-1)
(E)-5-(2-bromovinyl)-2'-deoxycytidine (BVDC)-High
Carbocyclic BVDC (C-BVDC)Carbocyclic sugarSlightly less potent than BVDC
N4-Acetyl-BrVdCydN4-acetylationPotent
N4-Propanoyl-BrVdCydN4-propanoylationGood
N4-Butanoyl-BrVdCydN4-butanoylationLow
N4-Methyl-BrVdCydN4-methylationInactive

Conformational Studies and Molecular Basis of Activity

The antiviral activity of nucleoside analogs like BVDC is intrinsically linked to their three-dimensional structure and how they interact with viral enzymes. Conformational studies of BVDC and its analogs have been conducted to understand the molecular basis of their biological activity. nih.gov These studies often involve techniques like nuclear magnetic resonance (NMR) spectroscopy to determine the preferred conformation of the sugar moiety and the orientation of the base relative to the sugar.

The antiviral action of these compounds is dependent on their phosphorylation by viral thymidine kinase (TK). The resulting 5'-triphosphate derivative then acts as an inhibitor or an alternative substrate for the viral DNA polymerase. nih.gov The conformation of the nucleoside analog plays a crucial role in its recognition and phosphorylation by viral TK. For an analog to be active, it must adopt a conformation that is accepted by the active site of the viral enzyme.

Prodrug Strategies and Delivery System Research in Preclinical Contexts

While BVDC itself exhibits potent antiviral activity, its clinical utility can be potentially enhanced through prodrug strategies. Prodrugs are inactive or less active precursors that are converted into the active drug within the body. This approach can be used to improve pharmacokinetic properties such as absorption, distribution, and metabolic stability.

For nucleoside analogs like BVDC, prodrug strategies often involve modifications at the 5'-hydroxyl group to create esters or other labile linkages. These modifications can enhance lipophilicity, thereby improving oral bioavailability. Once absorbed, these prodrugs are designed to be cleaved by cellular enzymes to release the active nucleoside monophosphate or the nucleoside itself.

In a broader context of nucleoside antivirals, the regeneration of an active drug from its inactive metabolite has been observed in vivo. For example, the active drug BVDU can be regenerated from its inactive metabolite, (E)-5-(2-bromovinyl)uracil (BVUra), through the action of pyrimidine nucleoside phosphorylases when another nucleoside like thymidine is administered. nih.gov This principle could potentially be explored in the context of BVDC.

While specific preclinical data on delivery systems for BVDC is not extensively detailed in the provided search results, research into liposomal formulations and nanoparticle-bound versions of other vinca (B1221190) alkaloids like vincristine (B1662923) highlights a potential avenue for future investigation with BVDC to improve its delivery and therapeutic index. wikipedia.org

Advanced Research Methodologies and Experimental Models in 5 2 Bromovinyl 2 Deoxycytidine Studies

Biochemical Assays for Enzyme Kinetics and Substrate Specificity

To understand the molecular mechanism of BVDC's antiviral action, biochemical assays are crucial. These assays focus on the interaction of the compound with specific viral or cellular enzymes involved in viral replication.

Kinase Assays: BVDC, as a nucleoside analog, must be phosphorylated to its active triphosphate form. Kinase assays are used to study the efficiency with which viral and cellular thymidine (B127349) kinases catalyze this initial phosphorylation step. These assays measure the rate of phosphate (B84403) transfer to BVDC, providing insights into its activation pathway and selectivity.

DNA Polymerase Assays: The triphosphate form of BVDC acts as an inhibitor of viral DNA polymerase. DNA polymerase assays are designed to measure the activity of this enzyme in the presence and absence of the activated compound. bpsbioscience.combpsbioscience.com These assays can determine the inhibitory concentration (IC50) of the BVDC triphosphate and elucidate its mode of inhibition (e.g., competitive, non-competitive). bpsbioscience.com The substrate specificity of the polymerase for the analog versus the natural substrate (dCTP) can also be determined. nih.govnih.govrsc.org

Molecular Biology Techniques

A variety of molecular biology techniques are employed to study the effects of BVDC on viral nucleic acid synthesis and to analyze viral genetics.

Polymerase Chain Reaction (PCR) and Reverse Transcription-PCR (RT-PCR): PCR is a powerful technique for amplifying specific DNA sequences. nih.gov In the context of BVDC research, quantitative PCR (qPCR) can be used to precisely measure the amount of viral DNA in treated versus untreated cells, providing a direct measure of the inhibition of viral replication. For RNA viruses, RT-PCR is used, where viral RNA is first converted to complementary DNA (cDNA) before amplification. nih.govnih.govresearchgate.netnebraska.eduwur.nl

Southern Blotting: This technique is used to detect specific DNA sequences in a complex mixture. In BVDC studies, Southern blotting can be utilized to analyze the structure and replication of viral DNA in the presence of the compound. It can help to confirm the incorporation of the analog into the viral genome or to detect any structural changes in the viral DNA resulting from treatment.

Advanced Analytical Techniques for Metabolite Profiling

Understanding the metabolic fate of BVDC within the cell is critical for comprehending its mechanism of action and potential for off-target effects.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique used to separate, identify, and quantify the different metabolites of BVDC. This method can be used to measure the intracellular concentrations of BVDC and its phosphorylated forms (monophosphate, diphosphate (B83284), and triphosphate). This information is crucial for correlating the level of the active triphosphate with the observed antiviral activity.

Structural Biology Approaches for Protein-Ligand Interactions

Visualizing the interaction between BVDC and its target enzymes at the atomic level provides invaluable insights for rational drug design and understanding the basis of its selectivity.

X-ray Crystallography: This technique can be used to determine the three-dimensional structure of viral enzymes, such as thymidine kinase or DNA polymerase, in complex with BVDC or its phosphorylated metabolites. These structures can reveal the precise binding mode of the inhibitor and the key amino acid residues involved in the interaction. For instance, the crystal structure of the related compound (E)-5-(2-bromovinyl)-2'-deoxyuridine has been determined, providing insights into its conformational features. nih.gov

Differential Scanning Fluorimetry (DSF): DSF is a rapid and sensitive technique used to assess the thermal stability of a protein and to study its interaction with ligands. nih.govunchainedlabs.comharvard.edunih.govyoutube.com The binding of a ligand like BVDC to its target enzyme can alter the protein's melting temperature (Tm). unchainedlabs.com This change in Tm can be used to confirm binding and to screen for compounds that stabilize the target protein. harvard.edu

In Silico Modeling and Computational Approaches

Computational methods play an increasingly important role in modern drug discovery and are applied to the study of BVDC to predict and rationalize its activity.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. plos.org Molecular docking studies can be used to model the interaction of BVDC and its triphosphate form with viral enzymes. plos.org These models can help to predict binding affinity, identify key interactions, and guide the design of more potent and selective analogs.

In Vivo Animal Models for Investigating Antiviral Efficacy and Mechanistic Aspects

To evaluate the therapeutic potential of BVDC in a whole organism, in vivo animal models are indispensable. These models allow for the assessment of the compound's efficacy, pharmacokinetics, and aspects of its mechanism of action in a living system.

Murine Infection Models: Mice are commonly used to establish infection models for various human viruses. frontiersin.orgnih.govwustl.edunih.govmdpi.com For example, systemic treatment with the related compound (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) has shown significant therapeutic efficacy in mice with herpes simplex virus type 1 (HSV-1) encephalitis. nih.gov In these models, BVDC can be administered through various routes, and its effect on viral load, disease symptoms, and survival rates can be monitored. nih.govnih.gov Such studies have demonstrated that BVDU can increase survival rates and reduce brain virus titers. nih.gov Furthermore, these models can be used to investigate the ability of the compound to prevent the establishment of latent viral infections. nih.gov

Emerging Research Directions and Future Perspectives on 5 2 Bromovinyl 2 Deoxycytidine

Potential in Gene Therapy and Oncolytic Virus Applications

The selective activation of BVDU by viral enzymes makes it a compelling candidate for suicide gene therapy strategies, particularly in the context of oncolytic virotherapy. Oncolytic viruses (OVs) are engineered to preferentially infect and destroy cancer cells while sparing normal tissues. nih.govnih.gov This inherent tumor selectivity can be augmented by arming the viruses with "suicide genes" that encode for non-mammalian enzymes, such as herpes simplex virus thymidine (B127349) kinase (HSV-TK). mdpi.commdpi.com

This enzyme can phosphorylate prodrugs like BVDU, converting them into cytotoxic compounds. mdpi.com The process unfolds as follows:

An oncolytic virus carrying the HSV-TK gene is administered and selectively infects tumor cells. nih.gov

The virus replicates within the cancer cell and expresses the HSV-TK enzyme.

A systemically administered, non-toxic prodrug (e.g., BVDU) is taken up by both healthy and infected tumor cells.

Only in the tumor cells expressing HSV-TK is the prodrug converted into its active, toxic triphosphate form.

This active form inhibits DNA synthesis and induces cell death in the tumor cells. mdpi.com

This approach offers a dual mechanism of anti-cancer activity: direct tumor cell lysis by the oncolytic virus and targeted chemotherapy from the activated prodrug. petsd.org Research in this area is exploring various viral vectors, including Adenovirus and Vaccinia virus, to optimize delivery and expression of the suicide gene. mdpi.comnih.gov The future of this strategy lies in enhancing the safety and efficacy of the viral vectors and expanding the arsenal (B13267) of prodrugs that can be selectively activated within the tumor microenvironment. nih.govyoutube.com

Further Exploration of Antitumor and Chemosensitizing Properties in Preclinical Oncology

Beyond its role as a prodrug in gene therapy, BVDU and its analogs are being investigated for their intrinsic antitumor and chemosensitizing capabilities. The mechanism hinges on the ability of the phosphorylated analog to interfere with DNA synthesis, a hallmark of rapidly dividing cancer cells. mdpi.comresearchgate.net Preclinical studies on various nucleoside analogs have demonstrated significant antitumor activity across a range of cancer models. nih.govnih.gov

For instance, studies on related compounds have shown efficacy in murine leukemia, melanoma, and ovarian carcinoma models. nih.gov The effectiveness of these agents is often highly dependent on the treatment schedule, highlighting the importance of optimizing administration to maximize therapeutic gain. nih.gov A key area of future research is to determine the spectrum of cancers sensitive to BVDU and to identify biomarkers that predict response.

Moreover, there is potential for BVDU to act as a chemosensitizing agent, enhancing the efficacy of standard-of-care chemotherapies. By potentially being incorporated into DNA, BVDU could induce DNA damage that makes cancer cells more susceptible to other DNA-damaging agents or radiation. Preclinical oncology studies are essential to validate these hypotheses and define effective combination strategies. nih.gov

Table 1: Examples of Preclinical Antitumor Activity of Nucleoside Analogs and Other Investigational Agents

Compound/Agent Cancer Model Key Findings
2-bromo-2'-deoxyadenosine Murine L1210 leukemia, B16 melanoma, M5076 ovarian carcinoma Demonstrated significant, schedule-dependent antitumor activity. nih.gov
Vobramitamab duocarmazine Neuroblastoma cell lines and mouse models Exerted dose-dependent cytotoxicity and delayed tumor growth. nih.gov
2'-deoxy-2'-methylidenecytidine (DMDC) Murine tumors and human tumor xenografts (e.g., lung cancer) Showed efficacy against various murine and human tumors. researchgate.net

Development of Novel Analogs with Enhanced Biological Profiles

Chemical modification of the parent BVDU structure presents a promising avenue for creating novel analogs with superior biological properties. The goal of such medicinal chemistry efforts is to improve upon the parent molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile.

One common strategy involves substitutions at various positions on the pyrimidine (B1678525) base or the deoxyribose sugar. For example, research into analogs of 5-fluoro-2'-deoxyuridine (B1346552) (a related nucleoside) has shown that substitutions at the 5'-carbon can create potent inhibitors of thymidylate synthase while potentially avoiding undesirable metabolism that leads to toxicity. nih.gov This approach, which uses computational design to predict the binding affinity of new analogs, could be applied to BVDU to generate candidates with improved antitumor profiles. nih.gov By modifying the structure, researchers aim to:

Enhance affinity for viral enzymes: Increase the efficiency of activation in suicide gene therapy contexts.

Broaden the spectrum of activity: Target a wider range of viral or cellular enzymes.

Improve metabolic stability: Reduce breakdown by host enzymes, thereby increasing bioavailability and duration of action.

Reduce off-target effects: Minimize interaction with human enzymes to improve the safety profile.

The synthesis and screening of a library of BVDU analogs could lead to the discovery of next-generation compounds with significantly enhanced therapeutic windows for both antiviral and anticancer applications.

Advanced Mechanistic Studies on Host-Pathogen Interactions

The efficacy of BVDU is fundamentally rooted in the specifics of host-pathogen interactions. Its selective antiviral action relies on its preferential phosphorylation by a pathogen-encoded enzyme (viral thymidine kinase) over host cellular kinases. nih.gov Advanced mechanistic studies are crucial to further dissect this interaction and to understand the broader interplay between the drug, the host cell, and the pathogen.

Future research directions include:

Structural Biology: Elucidating the high-resolution crystal structures of viral thymidine kinase in complex with BVDU to understand the molecular basis for its substrate specificity. This can guide the rational design of new analogs.

Viral Resistance Mechanisms: Investigating how viruses develop resistance to BVDU, which typically involves mutations in the viral thymidine kinase gene. Understanding these escape mechanisms is critical for anticipating and overcoming clinical resistance.

Host Immune Modulation: Exploring how BVDU and its metabolites interact with the host immune system. Recent studies have shown that BVDU can modulate the function of dendritic cells, key regulators of the immune response, suggesting a potential role in treating autoimmune diseases and possibly in modulating the tumor immune microenvironment. nih.gov

Cellular Defense Mechanisms: Investigating host cell defense mechanisms, such as autophagy, which can play a role in clearing intracellular pathogens and may be influenced by antiviral treatments. nih.gov

A deeper understanding of these complex interactions will be essential for optimizing the therapeutic use of BVDU and for developing strategies to counteract pathogen resistance. nih.govnih.gov

Integration of Multi-Omics Data in Research on 5-(2-Bromovinyl)-2'-deoxycytidine

The advent of high-throughput "omics" technologies offers an unprecedented opportunity to understand the biological effects of BVDU on a global, systems-wide scale. maastrichtuniversity.nl Integrating various omics datasets—such as genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive picture of the molecular perturbations induced by the compound. univie.ac.at

This multi-omics approach can revolutionize BVDU research in several ways:

Mechanism of Action: By simultaneously analyzing changes in genes, RNA transcripts, proteins, and metabolites, researchers can build detailed models of how BVDU exerts its effects, confirming known pathways and uncovering novel ones. univie.ac.atyoutube.com

Biomarker Discovery: Multi-omics data from preclinical models or clinical samples can be mined to identify biomarkers that predict which patients are most likely to respond to BVDU-based therapies. nih.gov

Off-Target Effects: A systems-level analysis can help identify unintended interactions and off-target effects, providing a more complete understanding of the compound's biological activity. maastrichtuniversity.nl

Personalized Medicine: In the long term, omics profiles of individual patients could guide the use of BVDU, tailoring treatment for maximum efficacy. youtube.com

Table 2: Potential Applications of Multi-Omics Technologies in BVDU Research

Omics Technology Research Question Expected Insights
Transcriptomics (RNA-seq) How does BVDU alter gene expression in cancer cells or virus-infected cells? Identification of upregulated or downregulated genes and pathways related to DNA replication, cell cycle, and apoptosis. youtube.com
Proteomics Which protein expression levels are changed by BVDU treatment? Understanding the impact on cellular machinery, including enzymes involved in nucleotide metabolism and DNA repair. youtube.com
Metabolomics How is BVDU metabolized, and how does it affect the cellular metabolome? Tracking the conversion of BVDU to its active triphosphate form and identifying downstream effects on cellular metabolism. univie.ac.at

| Genomics | Are there specific genetic features in tumors or viruses that confer sensitivity or resistance to BVDU? | Identifying mutations (e.g., in viral thymidine kinase) or gene expression signatures associated with drug response. nih.gov |

By embracing these advanced, data-rich methodologies, the scientific community can accelerate the translation of BVDU from a well-established antiviral agent to a versatile platform for developing innovative therapies against a range of diseases. youtube.com

Q & A

Q. What is the antiviral mechanism of BrVdCyd against herpes simplex virus type 1 (HSV-1)?

BrVdCyd is a prodrug requiring phosphorylation by HSV-1 thymidine kinase (HSV-TK) for activation. The phosphorylated analog incorporates into viral DNA, causing chain termination. Key steps include:

  • Kinase specificity : HSV-TK preferentially phosphorylates BrVdCyd over host kinases, ensuring selectivity .
  • Deamination resistance : Structural modifications (e.g., N4-acyl groups) reduce susceptibility to deaminases, enhancing metabolic stability .
  • Validation : Use plaque reduction assays in HSV-1-infected A549 cells to quantify ED50 values (e.g., BrVdCyd ED50 = 0.61 μM) .

Q. How is BrVdCyd synthesized and characterized for antiviral studies?

BrVdCyd is synthesized via:

  • N4-substitution : Acylation or alkylation at the N4 position of cytosine to confer deamination resistance .
  • Stereochemical control : Ensure (E)-configuration of the bromovinyl group for optimal antiviral activity .
  • Characterization :
    • NMR spectroscopy : Confirm molecular conformation (e.g., sugar puckering, glycosidic bond angle) .
    • HPLC/LC-MS : Purity assessment and quantification in biological matrices (e.g., serum, urine) .

Advanced Research Questions

Q. How do molecular conformations of BrVdCyd analogs influence anti-HSV-1 activity?

Conformational analysis using NMR spectroscopy reveals:

  • Sugar pucker : Predominantly South conformation (70–90% population) in active analogs .
  • Exocyclic side chain : g+ rotamer (C5’-O5’ torsion angle) is critical for HSV-TK recognition .
  • N4-substituent orientation : Proximity to pyrimidine C5 (vs. N3) correlates with antiviral activity (e.g., N4-acetyl-BrVdCyd ED50 = 0.01 μM vs. inactive N4-methyl-BrVdCyd) .
  • Methodology : Nuclear Overhauser Effect (nOe) experiments to map substituent spatial arrangements .

Q. How can researchers resolve contradictions in antiviral activity data across BrVdCyd analogs?

Conflicting ED50 values arise from:

  • Deamination variability : Cell-specific deaminase expression alters analog stability. Use deaminase inhibitors (e.g., tetrahydro-deoxyuridine) in assays to normalize results .
  • Structural bulk tolerance : Larger N4-substituents (e.g., butanoyl) may hinder HSV-TK binding despite deamination resistance. Test analogs in kinase inhibition assays .
  • Data normalization : Report activity relative to acyclovir (e.g., N4-acetyl-BrVdCyd is 100× more potent against VZV) .

Q. What bioanalytical methods are recommended for quantifying BrVdCyd and its metabolites?

  • 2D-UPLC-MS/MS : Detects BrVdCyd and metabolites (e.g., 5-hydroxymethyl derivatives) with high sensitivity (LOD < 1 ng/mL) .
  • Isotope dilution : Use deuterated internal standards (e.g., D3-BrVdCyd) to correct for matrix effects .
  • Sample preparation : Solid-phase extraction (SPE) for serum/urine to remove interferents .

Q. How can BrVdCyd analogs be optimized for enhanced metabolic stability?

  • N4-acylation : Acetyl/propanoyl groups slow deamination (e.g., N4-acetyl-BrVdCyd retains >90% activity after 24h in plasma) .
  • C5 modifications : Introduce electron-withdrawing groups (e.g., bromovinyl) to stabilize the glycosidic bond .
  • In vitro assays : Co-incubate with human deoxycytidine deaminase (DCTD) to screen degradation rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.